molecular formula C16H21NO B439193 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide CAS No. 346725-86-8

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B439193
CAS No.: 346725-86-8
M. Wt: 243.34g/mol
InChI Key: MSWSHCBWYJMHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked to a 2-(1-cyclohexen-1-yl)ethylamine moiety. For instance, polymers incorporating the cyclohexenyl ethyl group (e.g., Poly(N-[(1-cyclohexen-1-yl)ethyl]-2-acrylamide)) demonstrate applications in material science due to their tunable ester conversion rates and molecular weights .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-13-7-9-15(10-8-13)16(18)17-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWSHCBWYJMHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient catalysts and reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. The cyclohexene ring and benzamide group can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase melting points due to stronger intermolecular interactions .
  • Methoxy groups improve solubility but may reduce membrane permeability compared to methyl substituents .

HDAC Inhibitors

Compounds 109 and 136 (Table 2) are HDAC inhibitors featuring a 4-methylbenzamide core. Their selectivity for HDAC isoforms varies:

Compound Structure HDAC1/HDAC3 Selectivity (Ki Ratio) Inhibition Kinetics Reference
109 N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide 6-fold (HDAC1-selective) Slow-on/slow-off kinetics
136 N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide 3-fold (HDAC3-selective) Slow-on/slow-off kinetics

Implications : Fluorination at the 4-position of the aniline group (Compound 136) reduces HDAC1 selectivity, highlighting the role of substituent electronic effects in isoform specificity .

Kinase Inhibitors

Inhibitor 153 () and related compounds demonstrate the 4-methylbenzamide group’s utility in kinase targeting:

Compound Structure Biological Activity Bioavailability Reference
153 3-(2-{8-Aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide Potent ABLT315I inhibition Low oral bioavailability in rats
Ispinesib N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide KSP inhibitor (Binding energy: -5.2 kcal/mol) Used in clinical trials

Key Findings :

  • The 4-methylbenzamide moiety contributes to target binding but requires structural optimization (e.g., water-soluble amines) to improve bioavailability .
  • Ispinesib’s binding energy (-5.2 kcal/mol) is surpassed by newer analogs (-7.7 kcal/mol), suggesting substituent modifications enhance potency .

Biological Activity

N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H19NOC_{15}H_{19}NO, characterized by a cyclohexene ring and a benzamide group. These structural features contribute to its unique chemical reactivity and biological properties.

This compound exerts its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Interaction: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown its ability to reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In laboratory settings, it has been effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-[2-(1-cyclohexen-1-yl)ethyl]-2-methylbenzamideSimilar benzamide structureModerate anti-inflammatory
2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamideContains chlorine atomAntimicrobial
2-(1-Cyclohexenyl)cyclohexanoneCyclohexene ring without benzamide groupLimited biological activity

This table highlights the distinctiveness of this compound in terms of its structural features and biological activities.

Study 1: Anti-inflammatory Effects

In a controlled laboratory study, this compound was administered to cultured macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6, key inflammatory markers. This suggests that the compound could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential utility in treating bacterial infections.

Future Directions

Research on this compound is ongoing, focusing on:

  • Pharmacological Development: Investigating its potential as a drug candidate for inflammatory diseases and infections.
  • Mechanistic Studies: Further elucidating its interaction with specific molecular targets to optimize its efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.